(But-3-yn-1-yl)(methyl)amine hydrochloride
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Overview
Description
(But-3-yn-1-yl)(methyl)amine hydrochloride is an organic compound with the molecular formula C5H10ClN. It is a primary amine that contains a butynyl chain (with a triple bond) and a methyl group, linked to a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-1-yl)(methyl)amine hydrochloride typically involves the reaction of but-3-yn-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(But-3-yn-1-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with alkyl halides to form new C-N bonds.
Acid-Base Reactions: The amine group can act as a base, accepting protons from acids.
Click Chemistry: The alkyne moiety can participate in click reactions with azides to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate).
Acid-Base Reactions: Hydrochloric acid to form the hydrochloride salt.
Click Chemistry: Azides in the presence of a copper catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of N-alkylated amines.
Click Chemistry: Formation of triazoles.
Scientific Research Applications
(But-3-yn-1-yl)(methyl)amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (But-3-yn-1-yl)(methyl)amine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The primary amine group can form hydrogen bonds and interact with other molecules, influencing their reactivity and stability. The alkyne moiety can undergo cycloaddition reactions, forming stable triazole rings that are useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-amine: A primary amine with a butynyl chain, lacking the methyl group.
But-3-yn-1-ylammonium Chloride: Similar structure but without the methyl group.
3-Butynylamine Hydrochloride: Another name for but-3-yn-1-ylammonium chloride.
Uniqueness
(But-3-yn-1-yl)(methyl)amine hydrochloride is unique due to the presence of both a butynyl chain and a methyl group, which enhances its reactivity and versatility in chemical synthesis. The hydrochloride salt form increases its solubility in water, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
N-methylbut-3-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5-6-2;/h1,6H,4-5H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEABNRAKWSJJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258538-09-8 |
Source
|
Record name | (but-3-yn-1-yl)(methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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